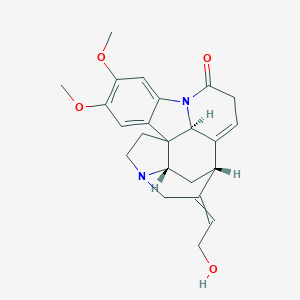![molecular formula C22H22N2O4 B236661 N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B236661.png)
N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide, commonly known as DMF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMF is a furan-based compound that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions.
作用機序
DMF has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in regulating the antioxidant response. DMF also inhibits the nuclear factor-kappa B (NF-κB) pathway, which is involved in the inflammatory response. These mechanisms of action make DMF a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Biochemical and Physiological Effects:
DMF has been shown to have various biochemical and physiological effects, including the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutathione peroxidase (GPx). DMF also reduces the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). These effects make DMF a potential candidate for the treatment of various diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
実験室実験の利点と制限
DMF has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, DMF has limitations such as its high cost and the need for further studies to determine its optimal dosage and efficacy.
将来の方向性
There are several future directions for DMF research, including its potential applications in the treatment of various diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease. Further studies are needed to determine the optimal dosage and efficacy of DMF, as well as its potential side effects. DMF may also have potential applications in the field of nanotechnology, as it has been shown to have promising results in the synthesis of gold nanoparticles. Overall, DMF has shown promising results in scientific research, and further studies are needed to explore its full potential.
Conclusion:
DMF is a furan-based compound that has gained significant attention in scientific research due to its potential applications in various fields. DMF has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions. DMF has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, further studies are needed to determine the optimal dosage and efficacy of DMF, as well as its potential side effects. DMF may have potential applications in the treatment of various diseases and in the field of nanotechnology.
合成法
DMF can be synthesized through various methods, including the reaction of 2,4-dimethylphenol with acetyl chloride and furan-2-carboxylic acid, followed by the reaction with 2-amino-4-methylphenol. The resulting compound is then purified through recrystallization to obtain DMF in its pure form.
科学的研究の応用
DMF has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a potential candidate for the treatment of various diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
特性
製品名 |
N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide |
|---|---|
分子式 |
C22H22N2O4 |
分子量 |
378.4 g/mol |
IUPAC名 |
N-[4-[[2-(2,4-dimethylphenoxy)acetyl]amino]-2-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H22N2O4/c1-14-6-9-19(16(3)11-14)28-13-21(25)23-17-7-8-18(15(2)12-17)24-22(26)20-5-4-10-27-20/h4-12H,13H2,1-3H3,(H,23,25)(H,24,26) |
InChIキー |
QDXXSUGUSRGFSM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C)C |
正規SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B236595.png)

![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B236622.png)

![N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B236634.png)
![[(3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]acetic acid](/img/structure/B236639.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236649.png)
![5-(5-bromothiophen-2-yl)-1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B236653.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B236658.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236660.png)